molecular formula C15H9NO5S2 B363462 (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 853904-03-7

(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Cat. No. B363462
M. Wt: 347.4g/mol
InChI Key: POCZJMHZDYVIMR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H9NO5S2 and its molecular weight is 347.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound, alongside its derivatives, has demonstrated promising anticancer activities. One study synthesized novel thioxothiazolidin-4-one derivatives, including variants structurally related to this compound, showing significant inhibition of tumor growth and angiogenesis in mouse models. These compounds reduced ascites tumor volume, cell number, and improved the life span of tumor-bearing mice while manifesting strong antiangiogenic effects (S. Chandrappa et al., 2010). Another research effort synthesized derivatives to explore their cytotoxicity and induction of apoptosis in human leukemia cells. Some derivatives exhibited moderate to strong antiproliferative activity, suggesting the importance of the thiazolidinone framework in anticancer properties (S. Chandrappa et al., 2009).

Antimicrobial Effects

Research into the antimicrobial activity of rhodanine-3-acetic acid derivatives, related to the compound , found significant activity against mycobacteria, including Mycobacterium tuberculosis. Some derivatives displayed the highest activity, suggesting their potential as antimicrobial agents (M. Krátký et al., 2017). Another study on (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives revealed good to moderate antimicrobial activity against various bacterial strains, highlighting the antimicrobial potential of thiazolidin-4-one-based compounds (N. PansareDattatraya & S. Devan, 2015).

properties

IUPAC Name

5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCZJMHZDYVIMR-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.